molecular formula C18H19ClN2OS B4990041 N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide

N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide

Cat. No. B4990041
M. Wt: 346.9 g/mol
InChI Key: BUENAXGZUIWVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.

Mechanism of Action

N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide 11-7082 acts as an inhibitor of IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK, this compound 11-7082 prevents the activation of NF-κB, which leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis (programmed cell death) in cancer cells, which prevents their growth and spread.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide 11-7082 in lab experiments is its specificity in inhibiting IKK, which makes it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of using this compound 11-7082 is its potential toxicity, which can affect the accuracy of the results if not carefully controlled.

Future Directions

For research include exploring the potential of N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide 11-7082 as a therapeutic agent for these diseases, as well as investigating its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to better understand the mechanisms of action of this compound 11-7082 and its potential side effects.

Synthesis Methods

The synthesis of N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide 11-7082 involves the reaction between 4-Butylaniline and Carbon disulfide in the presence of Sodium hydroxide to form 4-Butylphenyl isothiocyanate. This intermediate compound is then reacted with 2-Chlorobenzoyl chloride to form the final product this compound 11-7082.

Scientific Research Applications

N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of Nuclear Factor-Kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and cancer. By inhibiting the activity of NF-κB, this compound 11-7082 can reduce inflammation and prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(23)21-17(22)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUENAXGZUIWVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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